4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid
Overview
Description
4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid is an organic compound belonging to the class of salicylic acids. These compounds are characterized by the presence of an ortho-hydroxylated benzoic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid typically involves the reaction of 4-fluoroaniline with 2-bromo-1,3-thiazole under specific conditions to form the intermediate 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-hydroxybenzoic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit hematopoietic prostaglandin D synthase, which plays a role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
- 4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
- 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
Uniqueness
4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-10-3-1-9(2-4-10)13-8-23-16(19-13)18-11-5-6-12(15(21)22)14(20)7-11/h1-8,20H,(H,18,19)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFUHPPYGMCREV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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